

AM-5308's selectivity for KIF18A over other kinesins

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Compound of Interest

Compound Name: AM-5308

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AM-5308: A Deep Dive into Kinesin Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the selectivity profile of **AM-5308**, a potent inhibitor of the mitotic kinesin KIF18A. A comprehensive understanding of a compound's selectivity is paramount in drug development to anticipate on-target efficacy and potential off-target effects. Here, we present quantitative data on **AM-5308**'s activity against a panel of kinesin motor proteins, detail the experimental protocols used for its characterization, and visualize the key signaling pathways influenced by KIF18A.

Quantitative Selectivity Profile of AM-5308

AM-5308 demonstrates notable selectivity for KIF18A over other kinesin motor proteins. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **AM-5308** against a panel of human kinesins, as determined by microtubule-stimulated ATPase assays.

Kinesin Target	AM-5308 IC50 (nM)	Fold Selectivity vs. KIF18A
KIF18A	47	1x
KIF19A	224	4.8x
KIF18B	>10,000	>212x
Eg5 (KIF11)	>10,000	>212x
CENP-E	>10,000	>212x
KIFC1	>10,000	>212x

Data sourced from biochemical microtubule-stimulated ATPase motor assays.[1][2][3]

As the data indicates, **AM-5308** is most potent against KIF18A.[2][4] It exhibits a nearly 5-fold selectivity over the closely related kinesin KIF19A.[2] For other kinesins tested, including KIF18B, the mitotic kinesin Eg5, CENP-E, and KIFC1, the IC50 values were significantly higher, indicating minimal inhibitory activity at concentrations effective against KIF18A.

Experimental Protocols

The selectivity of **AM-5308** was primarily determined using a biochemical microtubule-stimulated ATPase assay. This assay measures the rate of ATP hydrolysis by the kinesin motor domain, a fundamental process for its motor function. Inhibition of this activity by a compound like **AM-5308** is a direct measure of its potency.

Microtubule-Stimulated Kinesin ATPase Assay (ADP-Glo™ Format)

This protocol outlines the general steps for determining the IC50 of an inhibitor against a kinesin motor protein using the ADP-Glo™ Kinase Assay from Promega.

1. Reagent Preparation:

- Kinesin Enzyme: Recombinant human kinesin motor domains (e.g., KIF18A, KIF19A, etc.) are purified and diluted to a working concentration (e.g., 2-4 nM) in a suitable assay buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.1 mg/mL BSA).

- Microtubules: Paclitaxel-stabilized microtubules are prepared from purified tubulin and diluted in the assay buffer to a concentration that stimulates robust ATPase activity (e.g., 50-100 µg/mL).
- ATP Solution: A stock solution of ATP is diluted in the assay buffer to a final concentration that is typically at or near the K_m of the specific kinesin for ATP.
- Test Compound (**AM-5308**): A serial dilution of **AM-5308** is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations. A DMSO-only control is also prepared.
- ADP-Glo™ Reagents: The ADP-Glo™ Reagent and Kinase Detection Reagent are prepared according to the manufacturer's instructions.

2. Assay Procedure:

- The assay is typically performed in a 384-well plate format.
- To each well, add the following components in order:
 - Test compound (**AM-5308**) or DMSO vehicle control.
 - Kinesin enzyme.
 - Microtubules.
- The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme.
- The reaction is initiated by the addition of the ATP solution.
- The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C). The reaction time is optimized to ensure linear ADP production.

3. Signal Detection:

- The ATPase reaction is stopped, and any remaining ATP is depleted by adding the ADP-Glo™ Reagent. The plate is incubated for 40 minutes at room temperature.
- The Kinase Detection Reagent is then added to convert the generated ADP into ATP and simultaneously catalyze a luciferase-based reaction that produces a luminescent signal. The plate is incubated for another 30-60 minutes at room temperature.
- The luminescence is measured using a plate-reading luminometer.

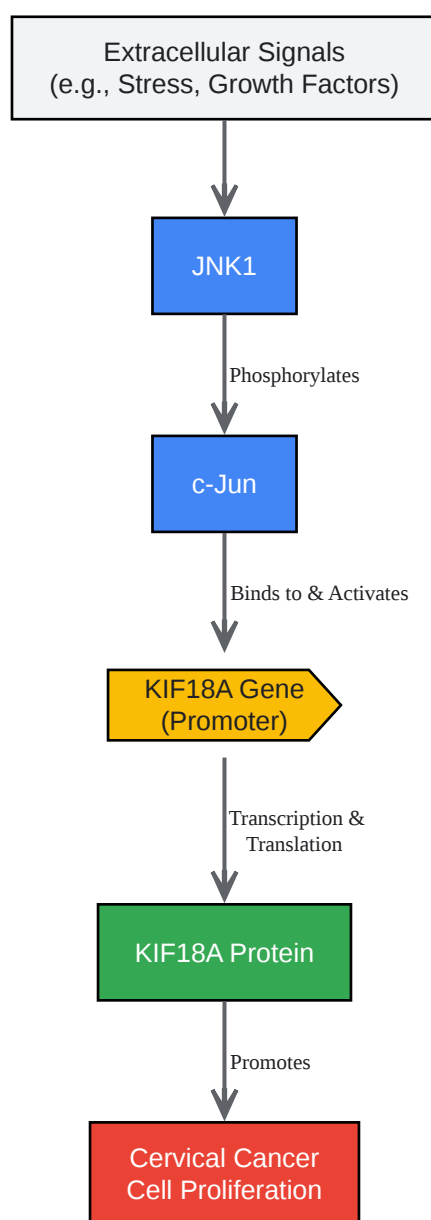
4. Data Analysis:

- The luminescent signal is proportional to the amount of ADP produced, and therefore, to the kinesin's ATPase activity.

- The percentage of inhibition for each concentration of **AM-5308** is calculated relative to the DMSO control.
- The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

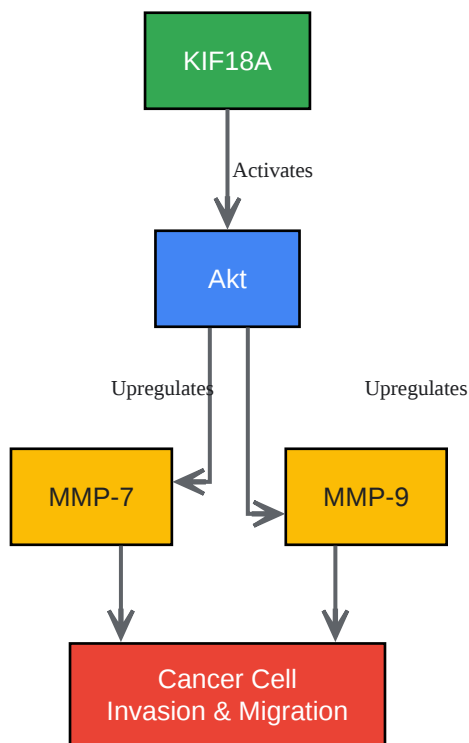
KIF18A Signaling Pathways in Cancer

KIF18A is known to be overexpressed in several cancers and its activity is implicated in pathways that promote cell proliferation, migration, and invasion. The following diagrams illustrate the position of KIF18A in two such pathways.



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Caption: JNK1/c-Jun signaling pathway leading to KIF18A expression.

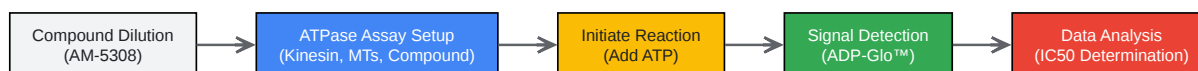


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Caption: KIF18A's role in the Akt/MMP signaling cascade.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the experimental workflow for determining the selectivity of a kinesin inhibitor like **AM-5308**.



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Caption: Workflow for kinesin inhibitor selectivity screening.

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